molecular formula C17H21NO5 B13046862 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

Cat. No.: B13046862
M. Wt: 319.4 g/mol
InChI Key: NHDOHLSXGFDYRL-UHFFFAOYSA-N
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Description

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[34]octane-5,8-dicarboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diester and an amine. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the cyclization.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced via alkylation reactions. Benzyl bromide and ethyl iodide are commonly used alkylating agents in the presence of a base like potassium carbonate.

    Oxidation and Esterification: The final steps may involve oxidation to introduce the oxo group and esterification to form the dicarboxylate esters. Reagents such as potassium permanganate for oxidation and methanol with sulfuric acid for esterification are typically employed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a scaffold for the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

5-O-benzyl 8-O-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-2-22-15(19)14-8-9-18(17(14)11-21-12-17)16(20)23-10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

NHDOHLSXGFDYRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C12COC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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